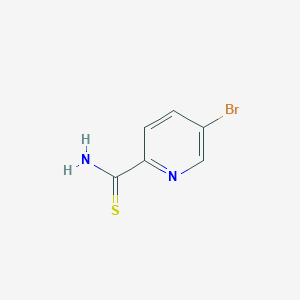

5-Bromopyridine-2-carbothioamide

説明

5-Bromopyridine-2-carbothioamide is a heterocyclic compound with the molecular formula C₆H₅BrN₂S and a molecular weight of 217.09 g/mol (CAS: 1215520-94-7). It features a pyridine ring substituted with a bromine atom at the 5-position and a carbothioamide (-C(=S)NH₂) group at the 2-position. The thioamide moiety introduces unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry.

特性

IUPAC Name |

5-bromopyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2S/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLVGDLUSGTMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生化学分析

Biochemical Properties

5-Bromopyridine-2-carbothioamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes . The compound’s interactions with proteins and enzymes are primarily through binding interactions, which can lead to changes in enzyme activity and protein function .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular responses. Additionally, it can impact cellular metabolism by inhibiting or activating metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression . The compound’s binding interactions with proteins and enzymes are critical for its biochemical activity, as they determine the compound’s effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can have both short-term and long-term effects on cells, depending on its stability and degradation rate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolic pathways . At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects are observed, where the compound’s effects change significantly with varying dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . The compound’s role in metabolic pathways is crucial for understanding its biochemical properties and effects on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s transport and distribution are essential for its biochemical activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of the compound is important for elucidating its molecular mechanism and effects on cellular processes .

生物活性

5-Bromopyridine-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as pyridine derivatives, which have been synthesized through various methods, including condensation reactions. The presence of the bromine atom at the 5-position enhances its biological activity by influencing the electronic properties of the molecule, making it a valuable candidate for further study in drug development.

1. Antimicrobial Activity

Research has indicated that this compound exhibits potent antibacterial and antifungal properties. In studies evaluating its efficacy against various pathogens, significant inhibition was observed:

- Bacterial Inhibition : The compound demonstrated effective inhibition against ureolytic bacteria, which are implicated in gastric and duodenal cancers. The IC50 values for some synthesized derivatives were reported as low as 3.13 µM for selective inhibition against urease, a crucial enzyme for bacterial survival in acidic environments .

- Fungal Activity : Similar studies have shown that derivatives of this compound also possess antifungal activity, although specific IC50 values for fungal strains were not detailed in the available literature.

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through various assays. Compounds with similar structures showed potential in reducing inflammation markers in vitro, suggesting that this compound could be beneficial in treating inflammatory diseases.

3. Anticancer Properties

This compound has shown promising results in cancer research:

- Cell Line Studies : In vitro studies using human cancer cell lines (such as A549 for lung cancer) revealed that certain derivatives exhibited cytotoxicity with IC50 values ranging from 0.08 µM to 0.25 µM . This suggests a strong potential for development as an anticancer agent.

- Mechanism of Action : The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation, although further mechanistic studies are required to elucidate these pathways fully.

Table 1: Summary of Biological Activities

科学的研究の応用

Antimicrobial Activity

5-Bromopyridine-2-carbothioamide has shown promising antimicrobial properties. Studies have indicated that derivatives of this compound can inhibit the growth of various bacteria and fungi. The presence of the bromine atom and the thioamide group enhances its interaction with microbial enzymes, leading to effective inhibition.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines, suggesting its role as a therapeutic agent in inflammatory diseases.

Anticancer Properties

The compound has been evaluated for its anticancer activity against various cancer cell lines. In particular, it has shown efficacy in inducing apoptosis in human cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| MCF-7 | 15 | Cell cycle arrest |

| A549 | 12 | ROS generation |

Case Study 1: Urease Inhibition

A study explored the urease inhibitory activity of pyridine derivatives, including this compound. The compound exhibited a significant IC50 value, indicating its potential as a therapeutic agent for conditions like peptic ulcers where urease plays a critical role.

- IC50 Value : 3.13 µM

- Mechanism : Competitive inhibition at the active site of urease.

Case Study 2: Molecular Docking Studies

Molecular docking studies have shown that this compound can effectively bind to target proteins involved in cancer progression and inflammation. The docking scores suggest strong interactions with key amino acids, enhancing its potential as a lead compound for drug development.

類似化合物との比較

2-Bromopyridine

- Molecular Formula : C₅H₄BrN

- Molecular Weight : 158.00 g/mol

- Key Features : A simpler brominated pyridine lacking additional functional groups. Its lower molecular weight and absence of substituents like thioamide result in higher volatility (liquid at room temperature) and reactivity in nucleophilic aromatic substitution reactions. The bromine atom activates the ring for coupling reactions (e.g., Suzuki-Miyaura) but lacks the directing effects of the thioamide group .

Aminopyridine Derivatives

5-Aminopyridine-2-carbonitrile

- Molecular Formula : C₆H₅N₃

- Molecular Weight : 119.13 g/mol

- Key Features: The amino (-NH₂) and nitrile (-CN) groups confer polar character, enhancing solubility in polar solvents. The electron-donating amino group deactivates the pyridine ring toward electrophilic substitution, contrasting with the electron-withdrawing thioamide in 5-bromopyridine-2-carbothioamide. This difference significantly alters reactivity in metal-catalyzed transformations .

Nitropyridine Derivatives

6-Bromo-2-nitropyridin-3-ol

- Molecular Formula : C₅H₃BrN₂O₃

- Molecular Weight : 219.00 g/mol

- Key Features: The nitro (-NO₂) and hydroxyl (-OH) groups introduce strong electron-withdrawing effects and acidity (pKa ~8–10 for the hydroxyl). The nitro group directs electrophilic substitution to specific positions, unlike the thioamide in the target compound, which may act as a leaving group in nucleophilic reactions .

Pyrimidine Derivatives

5-Bromo-2-chloropyrimidin-4-amine

- Molecular Formula : C₄H₄BrClN₄

- Molecular Weight : 223.45 g/mol

- Key Features : A pyrimidine derivative with bromine, chlorine, and amine substituents. The dual nitrogen atoms in the pyrimidine ring increase planarity and hydrogen-bonding capacity. Crystallographic studies reveal a planar structure with intermolecular N–H···N hydrogen bonds, forming 2D networks . In contrast, this compound’s thioamide group may form weaker S···H bonds, influencing crystal packing differently.

5-Bromo-2,4-dihydroxypyrimidine

- Molecular Formula : C₄H₃BrN₂O₂*

- Molecular Weight : 199.98 g/mol

- Key Features: The dihydroxy groups enhance solubility in aqueous media and enable tautomerism. The hydroxyls participate in strong hydrogen bonds, leading to a high melting point (193–196°C). *Note: lists an inconsistent formula (C₁₅H₉BrO₂), suggesting a possible data entry error; the formula here is inferred from the compound name .

Data Table: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Functional Groups | Melting Point/State |

|---|---|---|---|---|---|

| This compound | C₆H₅BrN₂S | 217.09 | 1215520-94-7 | Br, thioamide | Not reported |

| 2-Bromopyridine | C₅H₄BrN | 158.00 | 109-04-6 | Br | Liquid (RT) |

| 5-Aminopyridine-2-carbonitrile | C₆H₅N₃ | 119.13 | 55338-73-3 | NH₂, CN | Crystalline solid |

| 6-Bromo-2-nitropyridin-3-ol | C₅H₃BrN₂O₃ | 219.00 | 443956-08-9 | Br, NO₂, OH | High MP (>200°C) |

| 5-Bromo-2-chloropyrimidin-4-amine | C₄H₄BrClN₄ | 223.45 | - | Br, Cl, NH₂ | 460–461 K (187–188°C) |

| 5-Bromo-2,4-dihydroxypyrimidine | C₄H₃BrN₂O₂* | 199.98 | 1218-80-0 | Br, 2×OH | 193–196°C |

Research Findings and Reactivity Analysis

- Hydrogen Bonding : The thioamide group in this compound forms weaker hydrogen bonds (C=S···H) compared to hydroxyl or amine groups in analogues, impacting supramolecular assembly .

- Reactivity : The thioamide’s sulfur atom acts as a soft nucleophile, facilitating metal coordination (e.g., with Pd or Cu in catalysis). In contrast, 2-bromopyridine’s lack of substituents limits its utility in chelation .

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 6-bromo-2-nitropyridin-3-ol) deactivate the ring toward electrophilic substitution, while the thioamide’s mixed electronic effects (σ-withdrawing, π-donating) enable unique reactivity in cross-coupling reactions .

- Pharmaceutical Potential: Pyrimidine derivatives like 5-bromo-2,4-dihydroxypyrimidine are precursors to antiviral agents, whereas thioamide-containing compounds may serve as protease inhibitors due to sulfur’s affinity for enzyme active sites .

Notes on Discrepancies

- 5-Bromo-2,4-dihydroxypyrimidine : lists an implausible molecular formula (C₁₅H₉BrO₂), likely conflated with a flavone derivative. The correct formula for this pyrimidine derivative is inferred as C₄H₃BrN₂O₂ based on its name .

- Crystallographic Data : While provides detailed crystal structures for pyrimidine derivatives, similar data for this compound is absent in the provided evidence, highlighting a gap in comparative analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。